
2-Pyrrolidinylphosphonic acid
Vue d'ensemble
Description
2-Pyrrolidinylphosphonic Acid is an impurity of Alendronic Acid, which is a bone resorption inhibitor used to treat postmenopausal osteoporosis . It has a molecular formula of C4H10NO3P and a molecular weight of 151.10 .
Molecular Structure Analysis
The molecular structure of 2-Pyrrolidinylphosphonic Acid is characterized by a five-membered pyrrolidine ring with a phosphonic acid group attached .Physical And Chemical Properties Analysis
2-Pyrrolidinylphosphonic Acid is a white to off-white solid. It is soluble in DMSO (sparingly, heated, sonicated), and slightly soluble in water. It has a predicted boiling point of 359.3±52.0°C and a melting point of 275°C (dec.). The predicted density is 1.42±0.1 g/cm3 .Applications De Recherche Scientifique
Drug Discovery and Development
The pyrrolidine ring, a component of 2-Pyrrolidinylphosphonic acid, is widely utilized in medicinal chemistry due to its versatility and presence in biologically active compounds . It’s particularly valued for its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules, which is crucial in drug design.
Biological Activity Profiling
The structure of 2-Pyrrolidinylphosphonic acid allows for significant interactions with active site amino acids in proteins, which is essential for the inhibition of certain biological processes . This makes it a valuable tool for studying enzyme inhibition and receptor-ligand interactions.
Synthesis of Biologically Active Molecules
Functionalized derivatives of 2-Pyrrolidinylphosphonic acid, such as diethyl (pyrrolidin-2-yl)phosphonate, have been synthesized for potential use in bioactive molecules . These derivatives can play key roles in the stability of various structures, such as collagen.
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, such as 2-pyrrolidinylphosphonic acid, are known to interact with various biological targets . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .
Mode of Action
Compounds with a pyrrolidine ring are known to interact significantly with active site amino acids . For instance, the spiropyrrolidine moiety of a compound was found to engage in two H-bond interactions involving its –NH and –CO groups with those of the aliphatic nonpolar amino acid Gly78 .
Biochemical Pathways
Phosphonates, which include 2-pyrrolidinylphosphonic acid, are known to mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Orientations Futures
The pyrrolidine ring, a key feature of 2-Pyrrolidinylphosphonic Acid, is a versatile scaffold in drug discovery. It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, the future directions of 2-Pyrrolidinylphosphonic Acid could involve further exploration of its potential applications in medicinal chemistry and drug development.
Propriétés
IUPAC Name |
pyrrolidin-2-ylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO3P/c6-9(7,8)4-2-1-3-5-4/h4-5H,1-3H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTURSMUPRYMLJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidinylphosphonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystalline structure of 5-oxo-2-pyrrolidinylphosphonic acid?
A1: 5-oxo-2-pyrrolidinylphosphonic acid crystallizes in the orthorhombic system, specifically the Pbc21 space group. [] This information was determined through X-ray diffraction analysis and structure refinement. []
Q2: What is the conformation of the pyrrolidone ring in 5-oxo-2-pyrrolidinylphosphonic acid?
A2: The pyrrolidone ring adopts an intermediate conformation between an envelope and a half-chair conformation. [] This finding suggests some flexibility within the ring structure.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



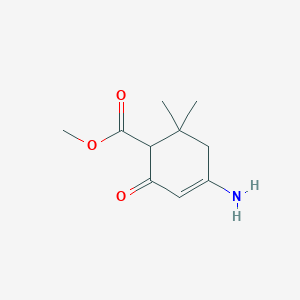

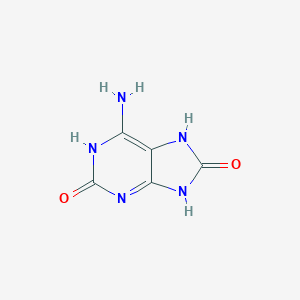
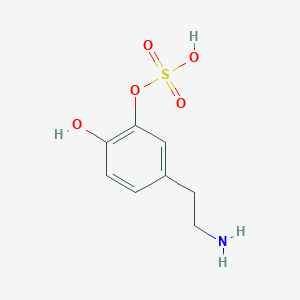


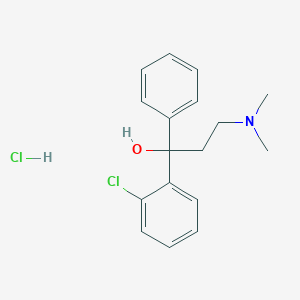


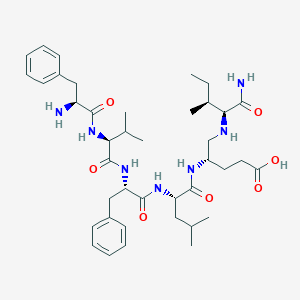
![(3R,4S)-1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one](/img/structure/B126205.png)
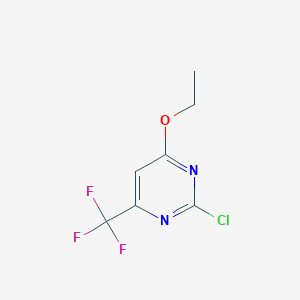
![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B126221.png)
